molecular formula C9H11N3S B124228 2-Ethylsulfanylbenzimidazol-1-amine CAS No. 151693-50-4

2-Ethylsulfanylbenzimidazol-1-amine

Cat. No.: B124228
CAS No.: 151693-50-4
M. Wt: 193.27 g/mol
InChI Key: YIWSUKBEYMWMNH-UHFFFAOYSA-N
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Description

2-Ethylsulfanylbenzimidazol-1-amine is a benzimidazole derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 2-position of the benzimidazole core and an amine group at the 1-position. The benzimidazole scaffold is widely studied due to its pharmacological and agrochemical relevance, including applications as kinase inhibitors, antimicrobial agents, and herbicides .

Properties

CAS No.

151693-50-4

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethylsulfanylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3S/c1-2-13-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3

InChI Key

YIWSUKBEYMWMNH-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1N

Synonyms

1H-Benzimidazol-1-amine,2-(ethylthio)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) reduce electron density on the benzimidazole core, which may alter binding interactions in biological targets .

Research Findings and Data

Analytical Characterization

  • LC/MS Data : Analogous compounds (e.g., (3-Ethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine) show [M+H⁺] peaks at m/z 479.4 with retention times (~2.32 min), indicating reliable mass spectrometry for structural confirmation .
  • Chromatography: Silica gel chromatography with chloroform/ethanol (90:10) is effective for purifying benzimidazol-2-amine derivatives .

Yield and Efficiency

  • Synthesis Yields : Reactions using stoichiometric equivalents of precursors (e.g., ) achieve yields up to 92%, suggesting optimized conditions for benzimidazole formation .

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